2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is an intriguing compound with a unique structure that combines several aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide typically involves a multi-step process:
Formation of the pyrimido[5,4-b]indole core: This can be achieved through cyclization reactions involving substituted anilines and isocyanates.
Functionalization: Introduction of the benzyl and methyl groups through alkylation reactions.
Acetylation: Finally, the acetamide group is introduced using appropriate acylating agents.
Industrial Production Methods
In industrial settings, this compound can be produced through automated synthesis techniques, which involve:
Large-scale reactors: Ensuring controlled temperature and pressure conditions.
Continuous flow processes: Enhancing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide undergoes various chemical reactions:
Reduction: Reactions reducing double bonds or carbonyl groups.
Substitution: Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Often, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) are used.
Major Products Formed
Oxidation: Introduction of hydroxyl groups or formation of carboxylic acids.
Reduction: Formation of alcohols or reduction of nitro groups.
Substitution: Formation of various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide is studied for its potential as a building block for more complex organic molecules.
Biology
In biological research, this compound is evaluated for its interactions with cellular components and its potential as a tool for understanding biological pathways.
Medicine
In medicine, there’s interest in its potential therapeutic effects, particularly in areas such as oncology and neurology. Its structural features make it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of materials with specific properties, such as high-strength polymers or advanced composites.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide involves binding to specific molecular targets within cells. This binding can alter the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
When comparing 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide to similar compounds, several points stand out:
Structural Uniqueness: The combination of pyrimido[5,4-b]indole and benzyl groups distinguishes it from others.
Chemical Reactivity: Its reactivity profile might differ due to the specific functional groups attached to the core structure.
Similar Compounds
2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
N-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indole derivatives
This article provides a thorough overview of this compound, covering its preparation, chemical reactions, scientific applications, and comparison with similar compounds. Fascinating stuff!
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-19-11-12-24-23(13-19)26-27(28(34)31(18-30-26)16-20-7-4-3-5-8-20)32(24)17-25(33)29-15-21-9-6-10-22(14-21)35-2/h3-14,18H,15-17H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHGFNHSYRUCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.